molecular formula C11H13ClN2O3S B2678532 4-(pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride CAS No. 677326-96-4

4-(pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride

Cat. No.: B2678532
CAS No.: 677326-96-4
M. Wt: 288.75
InChI Key: GJGLTLCCJKBRFF-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 g/mol . It is used primarily in research and industrial applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine nucleophile would yield a sulfonamide derivative .

Scientific Research Applications

4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity makes it useful in the inhibition of enzymes that have nucleophilic active sites. The compound can interact with specific molecular targets, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis and biochemical research. Its ability to form stable sulfonamide bonds distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGLTLCCJKBRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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